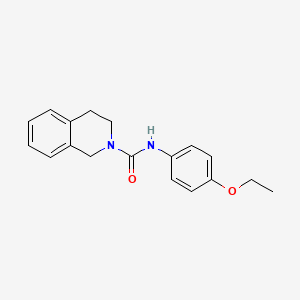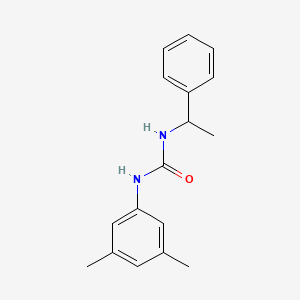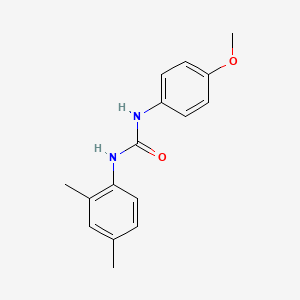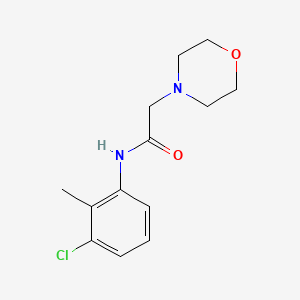![molecular formula C18H22N2O4S B4421491 1-(2-furoyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4421491.png)
1-(2-furoyl)-4-[(4-propylphenyl)sulfonyl]piperazine
Overview
Description
1-(2-furoyl)-4-[(4-propylphenyl)sulfonyl]piperazine, also known as FPL 64176, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
1-(2-furoyl)-4-[(4-propylphenyl)sulfonyl]piperazine 64176 acts as a blocker of certain ion channels in the heart and blood vessels, specifically the L-type calcium channel and the ATP-sensitive potassium channel. By blocking these channels, this compound 64176 can reduce the influx of calcium ions into cells, leading to a decrease in heart rate and blood pressure. Additionally, this compound 64176 has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that this compound 64176 can reduce blood pressure and heart rate in animal models, as well as improve cardiac function in models of heart failure. It has also been shown to have neuroprotective effects in models of neurodegenerative disease, such as reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-furoyl)-4-[(4-propylphenyl)sulfonyl]piperazine 64176 in lab experiments is its specificity for certain ion channels, which allows for targeted investigation of their role in various physiological processes. However, one limitation is that this compound 64176 can have off-target effects on other ion channels, which may complicate interpretation of results.
Future Directions
Future research on 1-(2-furoyl)-4-[(4-propylphenyl)sulfonyl]piperazine 64176 could investigate its potential therapeutic properties in other areas, such as cancer treatment or pain management. Additionally, further studies could investigate the mechanisms underlying its neuroprotective effects, as well as its potential interactions with other drugs or therapies. Finally, research could explore modifications to the chemical structure of this compound 64176 to improve its specificity and reduce off-target effects.
Scientific Research Applications
1-(2-furoyl)-4-[(4-propylphenyl)sulfonyl]piperazine 64176 has been studied for its potential therapeutic properties in various areas of research. It has been investigated as a potential treatment for cardiovascular diseases, such as hypertension and heart failure, due to its ability to block certain ion channels in the heart and blood vessels. It has also been studied for its potential neuroprotective properties in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
furan-2-yl-[4-(4-propylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-2-4-15-6-8-16(9-7-15)25(22,23)20-12-10-19(11-13-20)18(21)17-5-3-14-24-17/h3,5-9,14H,2,4,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMXJEHGHUUXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4421416.png)
![N-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421422.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4421433.png)
![7-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4421441.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B4421452.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-4-methylpyrimidine](/img/structure/B4421456.png)



![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4421481.png)
![5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4421483.png)

